molecular formula C13H24N2O2 B6235891 tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate CAS No. 1780087-29-7

tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate

Cat. No.: B6235891
CAS No.: 1780087-29-7
M. Wt: 240.3
InChI Key:
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Description

Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate is a complex organic compound that features a tert-butyl group, an aminomethyl group, and a cyclopenta[c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-amino-1-piperidinecarboxylate
  • ®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Uniqueness

Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

1780087-29-7

Molecular Formula

C13H24N2O2

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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